molecular formula C21H16N2O2S B2800472 methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate CAS No. 1993535-26-4

methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate

Cat. No.: B2800472
CAS No.: 1993535-26-4
M. Wt: 360.43
InChI Key: VMPFMOIFOXNSOC-LGMDPLHJSA-N
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Description

Methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyano group, phenylvinyl group, and thiophene ring makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 3-[[(E)-2-cyano-2-phenylethenyl]amino]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-21(24)20-19(18(14-26-20)16-10-6-3-7-11-16)23-13-17(12-22)15-8-4-2-5-9-15/h2-11,13-14,23H,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPFMOIFOXNSOC-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)NC=C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N/C=C(/C#N)\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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